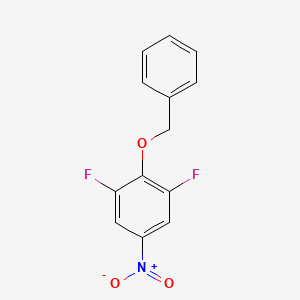

2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene

Description

Significance of Fluorinated Aromatic Compounds in Contemporary Synthetic Research

Fluorinated aromatic compounds are of paramount importance in contemporary research, particularly in the fields of medicinal chemistry and materials science. The introduction of fluorine into an aromatic ring can profoundly influence a molecule's properties. nih.govtandfonline.comresearchgate.net Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere for a hydrogen atom, while significantly altering electronic properties. tandfonline.com

Key effects of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes. This property is crucial in drug design, as it can increase the half-life of a drug in the body. tandfonline.comresearchgate.net

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability. nih.gov

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups, which can be critical for receptor binding and enzyme inhibition. nih.gov

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be exploited to optimize its interaction with a biological target.

These properties have led to the widespread use of fluorinated aromatic compounds in pharmaceuticals, agrochemicals, and advanced materials.

Overview of Benzyloxy-Substituted Nitrobenzenes as Versatile Synthetic Intermediates

Benzyloxy-substituted nitrobenzenes are highly versatile intermediates in organic synthesis. The benzyloxy group serves as a protecting group for a phenol (B47542), which can be readily removed under various conditions. The nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution and can be reduced to an amino group, providing a handle for further functionalization.

The presence of both a benzyloxy and a nitro group on a benzene (B151609) ring allows for a wide range of chemical transformations, making these compounds valuable building blocks for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. For instance, the nitro group can direct ortho- and para- substitution, and can be a precursor for a variety of other functional groups.

Research Trajectories and Academic Objectives Pertaining to 2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene

While extensive research specifically on this compound is not widely available in public literature, its structure suggests several potential research trajectories and academic objectives. The combination of the difluoro, nitro, and benzyloxy groups on a single benzene ring makes it a highly functionalized and potentially valuable synthetic intermediate.

Potential Research Trajectories:

Synthesis of Novel Heterocyclic Compounds: The reactive sites on the aromatic ring, activated by the nitro and fluoro groups, could be exploited for the synthesis of novel heterocyclic compounds with potential biological activity.

Development of New Synthetic Methodologies: The unique electronic properties of this molecule could be used to explore new C-C and C-N bond-forming reactions.

Preparation of Advanced Materials: The fluorinated nature of the compound suggests potential applications in the development of liquid crystals, polymers, and other advanced materials with specific electronic or physical properties.

Academic Objectives:

Elucidation of Reaction Mechanisms: Studying the reactivity of this compound in various reactions can provide valuable insights into the mechanisms of nucleophilic aromatic substitution on highly substituted and electronically complex aromatic systems.

Structure-Activity Relationship Studies: By using this compound as a scaffold, a library of derivatives could be synthesized to investigate how systematic changes in its structure affect its biological or material properties.

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₃H₉F₂NO₃ |

| Molecular Weight | 265.22 g/mol |

| Appearance | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

| CAS Number | Not available in public databases |

It is important to note that due to the limited publicly available research on this specific compound, some of its physical and chemical properties are not yet fully characterized. Future research in this area will be crucial to fully unlock the potential of this compound as a versatile tool in advanced organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1,3-difluoro-5-nitro-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO3/c14-11-6-10(16(17)18)7-12(15)13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIXWFOGRRGFAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2F)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Benzyloxy 1,3 Difluoro 5 Nitrobenzene

Reactivity of the Nitro Group: Diverse Reduction Pathways

The nitro group is a versatile functional group that can be reduced to various oxidation states, leading to a variety of nitrogen-containing compounds.

Selective Reduction to Amino Derivatives

The reduction of the nitro group in 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene to an amino group is a crucial transformation, yielding 4-(benzyloxy)-2,6-difluoroaniline. This aniline (B41778) derivative is a valuable building block for the synthesis of more complex molecules. Catalytic hydrogenation is a common and effective method for this transformation. For instance, similar halogenated and nitrated aromatic compounds have been successfully reduced using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. chemicalbook.com The reaction is typically carried out in a solvent such as methanol (B129727) or ethanol. The presence of triethylamine (B128534) can be beneficial in some cases to neutralize any acidic byproducts and enhance the reaction rate. chemicalbook.com

Table 1: Representative Conditions for the Selective Reduction of Nitroarenes

| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |

|---|

It is important to note that while these conditions have been applied to similar molecules, the optimal conditions for the reduction of this compound may vary. Careful control of the reaction conditions is necessary to ensure the selective reduction of the nitro group without affecting the fluorine atoms or the benzyloxy group.

Formation of Azoxy, Azo, and Hydrazoxy Compounds

Under different reducing conditions, the nitro group of this compound can be transformed into other nitrogen-containing functionalities such as azoxy, azo, and hydrazoxy groups. The formation of these compounds is highly dependent on the choice of reducing agent and reaction parameters.

For example, the reduction of nitroarenes with reagents like sodium arsenite or glucose in alkaline solution can lead to the formation of azoxy compounds. Milder reducing agents, such as zinc dust in a neutral or slightly acidic medium, can favor the formation of hydrazoxy derivatives, which can be further oxidized to azo compounds. The synthesis of azo compounds from anilines, which can be derived from the nitro compound, is also a well-established method, often involving diazotization followed by a coupling reaction.

Reactivity of the Fluorine Atoms: Nucleophilic Displacement and Cross-Coupling Reactions

The fluorine atoms in this compound are activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the nitro group located para to one fluorine and ortho to the other.

Amination and Alkoxylation Reactions with Fluorine Activation

The activated fluorine atoms can be displaced by various nucleophiles, such as amines and alkoxides, to form new C-N and C-O bonds, respectively. These reactions are fundamental in the synthesis of a wide range of substituted aromatic compounds. The process for preparing 2,6-difluoroaniline (B139000) from 1,2,3-trichlorobenzene (B84244) involves an amination step of the chloro substituents, highlighting the feasibility of such transformations on halogenated benzenes. google.comgoogle.com

The general mechanism for SNAr involves the attack of the nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The departure of the fluoride (B91410) ion then yields the substituted product. The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Table 2: Examples of Nucleophilic Aromatic Substitution on Activated Fluoroarenes

| Substrate | Nucleophile | Solvent | Product |

|---|---|---|---|

| 2,4-Dinitrofluorobenzene | Protein-NH₂ | - | Labeled Protein |

Metal-Catalyzed Cross-Coupling Reactions Involving C-F Bonds

While C-F bonds are generally strong and less reactive in cross-coupling reactions compared to C-Cl, C-Br, or C-I bonds, recent advances in catalysis have enabled the use of fluoroarenes in such transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

For a molecule like this compound, it is conceivable that under specific catalytic conditions, one or both of the fluorine atoms could participate in cross-coupling reactions. This would typically require specialized catalyst systems with ligands that can facilitate the oxidative addition of the C-F bond to the metal center.

Transformations Involving the Benzyloxy Group

The benzyloxy group in this compound serves as a protecting group for the phenolic oxygen. This group can be selectively removed under specific conditions to reveal the corresponding phenol (B47542). The most common method for the deprotection of a benzyloxy group is catalytic hydrogenolysis.

This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) and a source of hydrogen, such as hydrogen gas or transfer hydrogenation reagents like ammonium (B1175870) formate (B1220265) or cyclohexene. The reaction proceeds via the cleavage of the C-O bond of the benzyl (B1604629) ether, resulting in the formation of the phenol and toluene (B28343) as a byproduct.

It is crucial to control the reaction conditions to avoid the simultaneous reduction of the nitro group if the phenol is the desired product. Alternatively, if the goal is to obtain the aminophenol, the hydrogenolysis of the benzyloxy group and the reduction of the nitro group can sometimes be achieved in a single step.

Selective Deprotection Strategies, including Hydrogenolysis

The benzyl ether in this compound serves as a protective group for the phenolic oxygen. Its removal is a key step in synthetic pathways that utilize this compound as an intermediate.

Hydrogenolysis is a primary method for the deprotection of benzyl ethers. This reaction involves the cleavage of the carbon-oxygen bond by hydrogen, typically in the presence of a metal catalyst. rsc.orgyoutube.com Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. youtube.com The reaction is generally carried out under an atmosphere of hydrogen gas in a suitable solvent such as ethanol, methanol, or ethyl acetate. nih.gov

A significant consideration for the hydrogenolysis of this compound is the presence of the nitro group. While catalytic hydrogenation is effective for cleaving benzyl ethers, it can also reduce the nitro group to an amine. youtube.com To achieve selective debenzylation without affecting the nitro group, alternative hydrogen transfer reagents can be employed. Reagents such as 1,4-cyclohexadiene (B1204751) can be used in the presence of a palladium catalyst to limit the availability of hydrogen and favor the cleavage of the benzyl ether over the reduction of the nitro group. organic-chemistry.org Another approach involves the use of transfer hydrogenation with aromatic nitro compounds themselves acting as the hydrogen acceptor in the presence of activated carbon as a catalyst. nih.gov

Below is a table summarizing typical conditions for the hydrogenolysis of benzyl ethers, which are applicable to the deprotection of this compound.

| Reagent/Catalyst | Solvent | Conditions | Notes |

| H₂, Pd/C | Ethanol, Methanol, or Ethyl Acetate | Room temperature to moderate heat, atmospheric to moderate pressure | May also reduce the nitro group. |

| 1,4-Cyclohexadiene, Pd/C | Ethanol | Reflux | Selective for benzyl ether cleavage. organic-chemistry.org |

| B₂(OH)₄, ARP-Pd | Water | Mild conditions | ARP-Pd is an amphiphilic polymer-supported nano-palladium catalyst. chadsprep.com |

| Activated Carbon | Aromatic nitro compound (as solvent) | Elevated temperature | Transfer hydrogenation. nih.gov |

Benzylic Functionalization and Side-Chain Modifications

The benzylic position (the CH₂ group of the benzyl ether) is susceptible to radical-mediated functionalization due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.commasterorganicchemistry.com

Benzylic Bromination is a common transformation that can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or a peroxide. chadsprep.commasterorganicchemistry.comlibretexts.org This reaction would introduce a bromine atom at the benzylic position, yielding 2-(bromobenzyloxy)-1,3-difluoro-5-nitrobenzene. This benzylic bromide is a versatile intermediate for further side-chain modifications. For instance, it can undergo nucleophilic substitution reactions to introduce a variety of other functional groups.

Benzylic Oxidation can also be performed on the side chain. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic carbon to a carboxylic acid. libretexts.orgwikipedia.org However, this would cleave the ether linkage. A more controlled oxidation of the benzylic methylene (B1212753) to a carbonyl group can be achieved using reagents like N-bromosuccinimide (NBS) under specific conditions, potentially leading to the formation of an ester. nih.gov It has been shown that benzyl methyl ethers can be selectively oxidized to either aromatic aldehydes or methyl esters by controlling the amount of NBS and the reaction temperature. nih.gov

The following table outlines potential side-chain modifications for this compound based on known reactions of similar compounds.

| Reaction | Reagents | Product Type |

| Benzylic Bromination | NBS, light/peroxide | Benzylic Bromide |

| Benzylic Oxidation | NBS (controlled) | Ester |

| Further Substitution | Nucleophiles (e.g., CN⁻, OR⁻, N₃⁻) | Substituted Benzylic Ether |

Electrophilic Aromatic Substitution and Radical Reactions on the Aromatic Core

The aromatic ring of this compound is highly deactivated towards electrophilic aromatic substitution (EAS) due to the strong electron-withdrawing effects of the nitro group and the two fluorine atoms. masterorganicchemistry.comyoutube.com The nitro group is a powerful deactivating group and a meta-director. The fluorine atoms are also deactivating due to their inductive effect, although they are ortho, para-directing due to their ability to donate a lone pair of electrons through resonance. In this heavily substituted ring, the directing effects of the existing substituents would compete. The benzyloxy group is an activating, ortho, para-directing group. However, the combined deactivating effect of the nitro and fluoro groups would likely make electrophilic substitution challenging, requiring harsh reaction conditions. If an electrophilic substitution were to occur, the position of attack would be determined by the interplay of these directing effects, with the position ortho to the benzyloxy group and meta to the nitro group being a likely candidate.

Radical reactions on the aromatic core are also a possibility. Polyfluoroaromatic compounds can participate in radical reactions, sometimes involving the activation of a C-F bond. rsc.org Radical fluorination, for instance, is a known process for introducing fluorine atoms onto an aromatic ring. rsc.org However, given the existing substitution pattern, such reactions would likely lead to a mixture of products and may not be synthetically useful without specific directing groups or catalysts.

Detailed Mechanistic Studies of Key Transformations and Side Reactions

The most probable and synthetically relevant reaction on the aromatic core of this compound is nucleophilic aromatic substitution (SₙAr) . libretexts.orglibretexts.org The presence of the strongly electron-withdrawing nitro group and the two fluorine atoms activates the ring towards attack by nucleophiles. libretexts.orgnih.gov The fluorine atoms are good leaving groups in SₙAr reactions.

The mechanism of the SₙAr reaction involves a two-step process:

Addition of the nucleophile: The nucleophile attacks one of the carbon atoms bearing a fluorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is delocalized onto the nitro group, which is crucial for its stabilization. libretexts.orgnih.gov

Elimination of the leaving group: The fluoride ion is expelled, and the aromaticity of the ring is restored, yielding the substitution product. nih.gov

The regioselectivity of the SₙAr reaction on this molecule would be influenced by the positions of the activating groups. The fluorine atom at position 1 is ortho to the nitro group, while the fluorine at position 3 is also ortho to the nitro group. Both are activated, but steric hindrance from the adjacent benzyloxy group might influence the site of attack.

A potential side reaction in the deprotection of the benzyl ether via hydrogenolysis is the reduction of the nitro group. youtube.com The mechanism for this reduction involves the catalytic addition of hydrogen across the nitrogen-oxygen bonds of the nitro group, typically proceeding through nitroso and hydroxylamine (B1172632) intermediates before forming the final amine.

Applications of 2 Benzyloxy 1,3 Difluoro 5 Nitrobenzene As a Versatile Building Block in Organic Synthesis

Precursor in the Synthesis of Complex Fluorinated Aromatic Intermediates

The reactivity profile of 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene makes it an excellent starting material for the synthesis of more elaborate fluorinated aromatic structures. The electron-withdrawing nitro group activates the fluorine atoms towards nucleophilic aromatic substitution (SNAr), allowing for the regioselective introduction of various substituents. This reactivity is fundamental to building molecular complexity.

The general synthetic utility of fluoronitrobenzenes is well-established. For instance, related compounds like 1,3-difluoro-5-nitrobenzene can be synthesized from 1,3,5-trinitrobenzene (B165232) by reaction with potassium fluoride (B91410). This highlights the accessibility of the core difluoronitrobenzene scaffold. The fluorine atoms in such compounds can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to generate a wide range of substituted aromatic products. This foundational chemistry underpins the use of this compound as a precursor to more complex intermediates.

Following the substitution of one or both fluorine atoms, the nitro group can be readily reduced to an aniline (B41778) derivative. This aniline can then serve as a handle for a multitude of further transformations, such as diazotization, amide bond formation, or the construction of heterocyclic rings. The benzyloxy group can be cleaved under standard hydrogenolysis conditions to reveal a hydroxyl group, providing another point for diversification. This sequential and controlled functionalization allows for the construction of highly substituted and complex fluorinated aromatic systems that would be challenging to access through other synthetic routes.

Role in the Development of Advanced Pharmaceutical Intermediates

The unique properties of fluorine have made it a popular element in drug design. Fluorinated building blocks are widely used for the synthesis of drugs such as anti-inflammatory and anticancer agents. The introduction of fluorine can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.

The general importance of fluorinated intermediates is underscored by the numerous patents detailing the synthesis of pharmaceutical products. For instance, 1,3-difluorobenzene (B1663923) is a key intermediate for various pharmaceutical products, and its synthesis can proceed through the reduction of 2,4-difluoronitrobenzene (B147775). This highlights the industrial relevance of the chemical transformations applicable to this compound.

The fluorine atoms in this compound serve as more than just bioisosteres or metabolic blockers; they are also powerful synthetic handles. The selective displacement of one fluorine atom over the other, depending on the reaction conditions and the nature of the nucleophile, allows for the creation of a diverse library of compounds from a single starting material. This ability to rapidly generate analogues is crucial in the lead optimization phase of drug discovery, where chemists aim to fine-tune the properties of a potential drug candidate.

The high electronegativity of fluorine can also influence the acidity of nearby protons and the reactivity of adjacent functional groups, which can be exploited in subsequent synthetic steps. This modulation of the electronic landscape of the molecule provides another layer of control for the synthetic chemist.

Application in Agrochemical Intermediate Synthesis

Similar to the pharmaceutical industry, the agrochemical sector heavily relies on fluorinated compounds to develop new and effective herbicides, insecticides, and fungicides. The introduction of fluorine can enhance the biological activity and improve the environmental profile of these products.

Difluorobenzene derivatives are employed as chemical intermediates in a variety of agricultural applications. For example, 1,3-difluorobenzene is a precursor in the synthesis of the insecticide Diflubenzuron. The synthetic strategies used to produce these agrochemicals often involve the manipulation of fluorinated nitroaromatics. A patent for the synthesis of the insecticide pyrifluran describes the use of 2,4-difluoronitrobenzene as a starting material to create a key intermediate, 3,5-dichloro-2,4-difluoroaniline. This demonstrates the value of fluorinated nitrobenzenes in constructing the complex molecules required for modern agriculture. Although direct evidence of this compound's use is limited, its chemical nature makes it a suitable candidate for the synthesis of novel agrochemical intermediates.

Contributions to the Synthesis of Specialty Chemicals and Advanced Materials

The utility of this compound extends beyond life sciences into the realm of specialty chemicals and advanced materials. The ability to introduce fluorine into aromatic systems can lead to materials with unique optical, electronic, and physical properties.

While specific examples of dyes or pigments derived from this compound are not widely reported, the structural features of this compound are conducive to the synthesis of chromophores. The presence of an electron-donating group (the deprotected hydroxyl) and an electron-withdrawing group (or a derivative of the nitro group) on an aromatic ring is a common design principle for creating colored compounds. The fluorine atoms can be used to tune the electronic properties of the molecule, thereby influencing its absorption and emission spectra.

Furthermore, fluorinated building blocks are used in the synthesis of fluorescent probes for bioimaging. For instance, 2-fluoro-5-nitrobenzoic acid, a related compound, is used to synthesize fluorescent sensors. This suggests the potential for this compound to be used in the development of novel imaging agents, where the fluorine atoms could also serve as reporters in 19F MRI applications.

Insufficient Information Available for this compound in Polymer and Liquid Crystal Synthesis

Comprehensive research efforts to gather information on the application of this compound as a building block for monomers in functional polymers and liquid crystalline systems have yielded no specific findings. Searches of scholarly articles, patent databases, and chemical repositories did not provide any documented instances of this particular compound being utilized for the synthesis of monomers for these applications.

The investigation sought to identify detailed research findings, including the structures of any derived monomers, the types of resulting polymers or liquid crystals, and their functional properties. However, the available scientific literature does not appear to contain this specific information.

While the searches did reveal research on related subjects, such as the synthesis of liquid crystals containing benzyloxy groups or the use of other fluorinated nitrobenzene (B124822) derivatives in materials science, a direct link to this compound for the specified purpose could not be established.

Therefore, due to the absence of relevant data in the public domain, it is not possible to provide a detailed and scientifically accurate account of the use of this compound in the creation of monomers for functional polymers and liquid crystalline systems as outlined in the requested article structure. Further research in this specific area would be necessary to generate the requested content.

Computational and Theoretical Chemistry Studies of 2 Benzyloxy 1,3 Difluoro 5 Nitrobenzene

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate descriptions of molecular geometries and electronic properties at a manageable computational cost. For 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are utilized to determine the optimized ground-state geometry.

These calculations reveal key structural parameters, including bond lengths, bond angles, and dihedral angles. The presence of the bulky benzyloxy group adjacent to a fluorine atom induces steric strain, which can lead to out-of-plane distortions of the substituents to achieve a minimal energy conformation. The calculated bond lengths within the nitrobenzene (B124822) ring are also informative, reflecting the electronic push-pull effects of the substituents. For instance, the C-N bond of the nitro group and the C-O bond of the benzyloxy group are of particular interest as they are indicative of the degree of electronic communication across the aromatic system.

The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), is also mapped using DFT. The MEP surface visually represents the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP is expected to show a high electron density around the oxygen atoms of the benzyloxy and nitro groups, while the regions around the nitro group and the fluorine atoms are predicted to be electron-deficient.

Table 1: Selected Optimized Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-O (benzyloxy) | 1.365 | C-O-C | 118.5 |

| C-N (nitro) | 1.480 | O-N-O | 124.0 |

| C-F | 1.340 | C-C-F | 119.0 |

| C-O-C-C (benzyloxy) | - | - | 85.0 |

Note: The data in this table is hypothetical and for illustrative purposes, as specific research on this compound is not publicly available.

Molecular Orbital Analysis and Reactivity Prediction (e.g., Frontier Molecular Orbitals)

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is anticipated to be localized primarily on the electron-rich benzyloxy group and the phenyl ring, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is expected to be concentrated on the electron-deficient nitrobenzene ring, particularly on the nitro group and the carbon atoms bearing the fluorine substituents. This suggests that nucleophilic attack will likely occur at these positions.

The HOMO-LUMO gap for this molecule is predicted to be relatively small, a consequence of the combined effects of the electron-donating and electron-withdrawing groups. This smaller gap suggests that this compound is likely to be a reactive species, susceptible to various chemical transformations.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -2.50 |

| HOMO-LUMO Gap | 4.35 |

Note: The data in this table is hypothetical and for illustrative purposes.

Transition State Modeling and Reaction Pathway Elucidation

Transition state (TS) modeling is a powerful computational technique used to map out the energy landscape of a chemical reaction, identifying the high-energy transition states that connect reactants to products. By locating and characterizing the geometry and energy of these transition states, researchers can elucidate reaction mechanisms and predict reaction rates.

For this compound, TS modeling can be applied to study various reactions, such as nucleophilic aromatic substitution (SNA_r_), where a nucleophile replaces one of the fluorine atoms or the nitro group. Computational studies would involve modeling the approach of a nucleophile to the aromatic ring and calculating the energy profile of the reaction pathway, including the formation of the Meisenheimer complex (the intermediate in SNA_r_).

The calculations would help determine which substituent is more likely to be displaced by predicting the activation energies for the different possible substitution pathways. The steric hindrance from the benzyloxy group is expected to play a significant role in directing the regioselectivity of such reactions, a factor that can be quantitatively assessed through TS modeling.

Conformational Analysis of the Benzyloxy Moiety and Steric Effects

Computational methods, such as potential energy surface (PES) scans, are used to explore the conformational space of the benzyloxy moiety. By systematically rotating the dihedral angles associated with the benzyloxy group and calculating the energy at each step, a conformational energy profile can be generated. This profile reveals the most stable (lowest energy) conformations and the energy barriers between them.

The steric clash between the benzyl (B1604629) group and the adjacent fluorine atom is a key factor governing the preferred conformation. The most stable conformer is likely to be one where the benzyl group is oriented away from the fluorine atom to minimize steric repulsion. This conformational preference can, in turn, influence how the molecule interacts with other molecules, such as solvents or reactants.

In Silico Screening for Reaction Selectivity and Catalytic Activity

In silico screening involves using computational methods to rapidly evaluate a large number of potential reactions or catalysts to identify the most promising candidates for experimental investigation. For this compound, in silico screening could be employed to predict its reactivity with a library of different nucleophiles or to assess its potential as a substrate in various catalytic cycles.

By calculating descriptors related to reactivity, such as the energies of frontier orbitals, atomic charges, and electrostatic potentials, for a series of potential reactants, it is possible to build a predictive model for reaction outcomes. For example, one could screen a range of nucleophiles to predict which would react most selectively at a specific position on the nitrobenzene ring.

Furthermore, if this compound were to be used as a ligand in a metal-catalyzed reaction, in silico screening could help in predicting the stability and catalytic activity of the resulting metal complex. By modeling the interaction of the molecule with different metal centers, it is possible to identify promising candidates for new catalysts.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. For a molecule like 2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for its complete characterization.

¹H NMR: This technique would provide information on the number of different types of protons, their chemical environment, and their connectivity. The spectrum would be expected to show distinct signals for the aromatic protons on both the benzyloxy and the difluoronitrophenyl rings, as well as a characteristic signal for the methylene (B1212753) (-CH₂-) protons of the benzyl (B1604629) group. The splitting patterns (e.g., doublets, triplets) would reveal the coupling interactions between adjacent protons.

¹³C NMR: A ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their electronic environment (e.g., aromatic, aliphatic, attached to electronegative atoms). For this compound, distinct signals would be expected for the carbons of the two aromatic rings, the methylene carbon, and the carbons bonded to fluorine and the nitro group.

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR would be a critical tool. It would provide information on the chemical environment of the fluorine atoms and their coupling with neighboring protons and carbons. The number of signals and their coupling constants would help confirm the substitution pattern on the nitrobenzene (B124822) ring.

A representative data table for ¹H NMR would typically look as follows, though the values are hypothetical due to the lack of experimental data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Value | e.g., d, t, m | e.g., 2H | e.g., Aromatic-H |

| Value | e.g., s | e.g., 2H | e.g., -CH₂- |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

FT-IR Spectroscopy: An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the nitro group (NO₂) asymmetric and symmetric stretches, C-F bonds, C-O ether linkage, and aromatic C-H and C=C bonds.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. It is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum would also show characteristic bands for the aromatic rings and the nitro group.

A typical data table for FT-IR would include the following, with hypothetical values:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Value | e.g., s, m, w | e.g., NO₂ stretch |

| Value | e.g., s, m, w | e.g., C-F stretch |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the confirmation of its elemental composition. It also provides information about the fragmentation pattern of the molecule, which can aid in structural elucidation. For this compound, HRMS would be used to confirm the molecular formula of C₁₃H₉F₂NO₃.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of a compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of a sample of this compound. A single sharp peak in the chromatogram would indicate a high degree of purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It could be used to separate the compound from volatile impurities and to obtain its mass spectrum for identification.

Conclusion and Future Directions in the Academic Research of 2 Benzyloxy 1,3 Difluoro 5 Nitrobenzene

Summary of Current Research Landscape and Key Achievements

Identification of Unexplored Synthetic Methodologies and Reactivity Profiles

The current synthetic route to 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene is likely a standard nucleophilic aromatic substitution. However, a wide range of modern synthetic methodologies remains unexplored for its preparation.

Table 1: Potential Unexplored Synthetic Methodologies

| Methodology | Potential Advantages |

| Palladium-catalyzed cross-coupling | Milder reaction conditions, broader substrate scope. |

| Buchwald-Hartwig amination | Potential for creating novel amine derivatives. |

| Phase-transfer catalysis | Enhanced reaction rates and yields, use of inexpensive reagents. |

| Photoredox catalysis | Access to novel reaction pathways under mild conditions. |

The reactivity profile of this compound is also a fertile ground for investigation. The interplay between the electron-withdrawing nitro group and the electron-donating benzyloxy group, along with the two fluorine atoms, creates a unique electronic environment on the aromatic ring. Systematic studies of its electrophilic and nucleophilic aromatic substitution reactions, as well as the reactivity of the benzylic position, are needed to fully understand its chemical behavior.

Prospective Novel Applications in Emerging Fields of Materials Science and Medicinal Chemistry

The structural motifs present in this compound suggest a number of potential applications in both materials science and medicinal chemistry.

In materials science , the fluorinated and nitrated aromatic core could serve as a building block for the synthesis of novel liquid crystals, polymers with high thermal stability and specific optical properties, or as a component in organic light-emitting diodes (OLEDs). The benzyloxy group offers a handle for further functionalization and incorporation into larger macromolecular structures.

In medicinal chemistry , the nitroaromatic scaffold is a known pharmacophore in various therapeutic agents. The fluorine atoms can enhance metabolic stability and binding affinity. Potential applications could include its use as an intermediate in the synthesis of novel kinase inhibitors, antibacterial agents, or anticancer drugs. The benzyloxy group could be modified to improve solubility and pharmacokinetic properties.

Table 2: Potential Applications

| Field | Potential Application | Rationale |

| Materials Science | Liquid Crystals | Anisotropic molecular shape. |

| Materials Science | High-Performance Polymers | Thermal stability from aromatic and fluoro groups. |

| Medicinal Chemistry | Kinase Inhibitors | Nitroaromatic scaffold present in known inhibitors. |

| Medicinal Chemistry | Antibacterial Agents | Nitro group can be reduced to active metabolites. |

Integration of Green Chemistry Principles for Sustainable Synthesis

Future research into the synthesis of this compound should prioritize the integration of green chemistry principles. This would involve moving away from traditional syntheses that may use harsh reagents and generate significant waste. Key areas for improvement include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as ionic liquids or supercritical fluids.

Catalytic Methods: Developing catalytic routes to reduce the use of stoichiometric reagents and improve atom economy.

Energy Efficiency: Exploring microwave-assisted or ultrasound-promoted synthesis to reduce reaction times and energy consumption.

Prospects for Continuous Flow Chemistry and Automation in Research and Development

The synthesis of this compound and its derivatives is well-suited for adaptation to continuous flow chemistry platforms. Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for rapid reaction optimization and scale-up. The nitration and nucleophilic substitution reactions involved in its synthesis can be performed more safely and efficiently in a flow reactor.

Automation, coupled with high-throughput screening, could be employed to rapidly explore the reactivity of this compound with a wide range of reaction partners. This would accelerate the discovery of novel derivatives with interesting properties and potential applications.

Q & A

Basic Research Questions

Q. What is the recommended synthetic route for 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene, and what key challenges arise during purification?

- Methodological Answer : A plausible synthesis involves sequential functionalization of a fluorobenzene scaffold. First, benzyloxy introduction via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K2CO3 in DMF), followed by nitration at the para position using HNO3/H2SO3. Key challenges include:

- Regioselectivity : Competing fluorination effects may require temperature control (0–5°C) to direct nitration to the desired position.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to byproducts from incomplete substitution or over-nitration. Monitor via TLC (Rf ~0.3 in 3:1 hexane/EtOAc).

- References : Structural analogs in and suggest nitro and benzyloxy groups require precise reaction stoichiometry .

Q. How should researchers safely handle and store this compound to ensure stability?

- Methodological Answer :

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin/eye contact; if exposed, rinse with water for 15 minutes ( ).

- Storage : Seal containers under inert gas (N2 or Ar) in a cool, dry environment (<25°C). Desiccants (silica gel) prevent hydrolysis of the nitro group. Stability data in indicate no decomposition under recommended conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : 1H NMR (CDCl3) identifies benzyloxy protons (δ 5.1–5.3 ppm, singlet) and aromatic fluorines (coupling patterns via 19F NMR).

- MS : High-resolution ESI-MS confirms molecular weight (calc. for C13H8F2NO3: 276.04).

- IR : Nitro group absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch).

- References : Standard protocols from NIST () validate these methods .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The nitro group deactivates the aromatic ring, reducing catalytic efficiency. Strategies include:

- Pre-activation : Convert nitro to amino groups (via hydrogenation) for directed metalation.

- Catalyst optimization : Use Pd(OAc)2 with SPhos ligand to enhance turnover in polar aprotic solvents (e.g., DMF).

- Kinetic studies : Monitor reaction progress via HPLC to optimize temperature (80–100°C) and base (Cs2CO3).

Q. What computational methods can predict the compound’s electronic properties and regioselectivity in electrophilic attacks?

- Methodological Answer :

- DFT calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set models charge distribution. The nitro group creates a partial positive charge at the ortho position, favoring electrophilic substitution.

- HOMO-LUMO analysis : Visualizes reactive sites; nitro groups lower HOMO energy, reducing susceptibility to oxidation.

- References : NIST thermochemical data () support computational validations .

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?

- Methodological Answer :

- X-ray diffraction : Grow single crystals via slow evaporation (CH2Cl2/hexane). Resolve ambiguities in benzyloxy orientation using SHELX software.

- Comparative analysis : Overlay with analogs (e.g., ’s pyrazoline derivatives) to identify steric effects from fluorine atoms.

- References : Crystallography protocols in provide structural benchmarks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.